molecular formula C9H13N3O B3316802 [4-(1-Aminoethyl)phenyl]urea CAS No. 954578-48-4

[4-(1-Aminoethyl)phenyl]urea

Cat. No. B3316802
CAS RN: 954578-48-4
M. Wt: 179.22 g/mol
InChI Key: JAKQIIOIZBBZSL-UHFFFAOYSA-N
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Description

“[4-(1-Aminoethyl)phenyl]urea” is a chemical compound with the CAS Number: 954578-48-4 . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13N3O . The molecular weight is 179.22 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 179.22 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Proteostasis Maintenance

[4-(1-Aminoethyl)phenyl]urea derivatives have been explored for their potential in maintaining proteostasis, which is crucial for cellular health. Proteostasis involves the proper folding and functioning of proteins within the cell. Misfolded proteins can lead to various diseases. Studies suggest that certain phenylurea derivatives might act as chemical chaperones, helping to prevent protein misfolding and aggregation, thereby alleviating stress on the endoplasmic reticulum (ER) and potentially offering therapeutic effects against diseases caused by protein misfolding (Kolb et al., 2015).

Drug Design

In the realm of drug design, ureas, including this compound, have been identified for their unique hydrogen bonding capabilities, making them integral in the development of molecules with specific bioactivities. Research indicates that urea functional groups can significantly influence the selectivity, stability, and pharmacokinetic profiles of lead molecules in medicinal chemistry, showcasing their versatility and importance in the design of novel therapeutics (Jagtap et al., 2017).

Urease Inhibition

The study of urease inhibitors highlights the potential use of this compound derivatives in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These bacteria can cause serious infections, and urease inhibitors are investigated as a means to combat these pathogens, underscoring the therapeutic potential of urea derivatives in clinical settings (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

In environmental and agricultural research, this compound and its derivatives are explored for their role in nitrogen metabolism and as potential urease inhibitors to improve the efficiency of urea-based fertilizers. This could reduce the environmental impact of agriculture by decreasing the volatilization of ammonia from urea fertilizers, thereby improving nitrogen use efficiency and reducing pollution (Bremner, 1995).

Biotechnological Implications

The biotechnological implications of this compound derivatives are vast, with applications ranging from biofuel production to waste treatment. For instance, urea derivatives have been studied as hydrogen carriers for fuel cells, showcasing the potential of these compounds in sustainable energy technologies. This indicates a broader scope for the application of this compound in emerging fields focused on environmental sustainability and renewable energy sources (Rollinson et al., 2011).

Safety and Hazards

“[4-(1-Aminoethyl)phenyl]urea” is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . These hazard statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

[4-(1-aminoethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(10)7-2-4-8(5-3-7)12-9(11)13/h2-6H,10H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKQIIOIZBBZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954578-48-4
Record name [4-(1-aminoethyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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